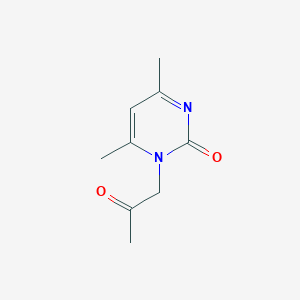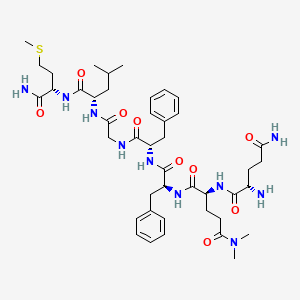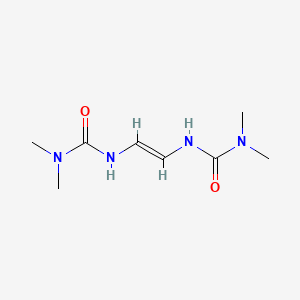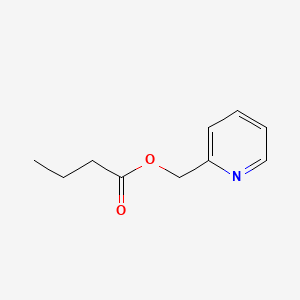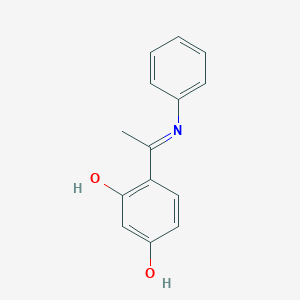
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an anilino group attached to a cyclohexadienone ring, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one typically involves the condensation of aniline with a suitable cyclohexadienone precursor under controlled conditions. One common method involves the reaction of aniline with 3-hydroxycyclohexa-2,5-dien-1-one in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino group or the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted anilino compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit microtubule polymerization, similar to other microtubule inhibitors like nocodazole. This inhibition disrupts cell division and can lead to cell cycle arrest, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
- 2-(1-Anilinoethylidene)-1,3-cyclohexanedione
- 3-(1-Anilinoethylidene)-5-(3,4-dihydroxybenzyl)-2,4-pyrrolidinedione
Uniqueness
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one is unique due to its specific structural features, such as the presence of both an anilino group and a hydroxycyclohexadienone ring.
Propriétés
Numéro CAS |
75832-78-9 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4-(C-methyl-N-phenylcarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C14H13NO2/c1-10(15-11-5-3-2-4-6-11)13-8-7-12(16)9-14(13)17/h2-9,16-17H,1H3 |
Clé InChI |
ZPPSZAFJIONCCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)

![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
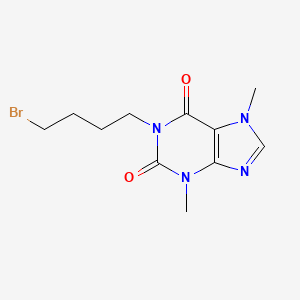

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
